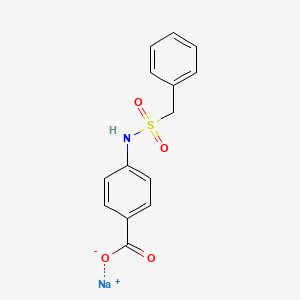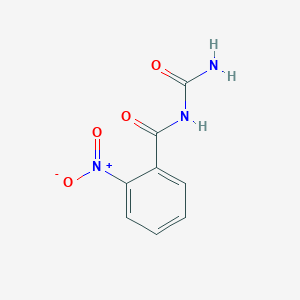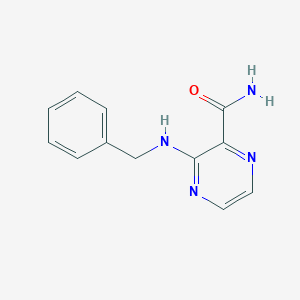
3-(Benzylamino)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds that are widely used in various fields due to their unique chemical properties. This compound, in particular, has shown significant potential in medicinal chemistry, especially in the development of antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)pyrazine-2-carboxamide typically involves the aminolysis of acyl chlorides. One common method is the reaction of 3-chloropyrazine-2-carboxamide with benzylamine. The reaction conditions often involve refluxing the mixture in a suitable solvent such as toluene . The reaction can be represented as follows:
3-chloropyrazine-2-carboxamide+benzylamine→this compound
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)pyrazine-2-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly aminodehalogenation, where the chlorine atom in 3-chloropyrazine-2-carboxamide is replaced by the benzylamino group.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not extensively documented, pyrazine derivatives generally can undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Aminodehalogenation: This reaction typically uses benzylamines as reagents and is carried out under reflux conditions in solvents like toluene.
Oxidation and Reduction: Common reagents for oxidation might include potassium permanganate or hydrogen peroxide, while reduction might involve reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major product of the aminodehalogenation reaction is this compound itself. Other potential products depend on the specific reactions and conditions used .
Scientific Research Applications
3-(Benzylamino)pyrazine-2-carboxamide has several scientific research applications:
Antimicrobial Agents: This compound has shown significant activity against various bacterial strains, including Mycobacterium tuberculosis.
Medicinal Chemistry: It is used in the development of new drugs due to its potential therapeutic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)pyrazine-2-carboxamide involves its interaction with specific molecular targets in bacterial cells. One proposed mechanism is the inhibition of the enzyme enoyl-ACP reductase, which is crucial for fatty acid synthesis in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyrazine-2-carboxamide: This compound is a precursor in the synthesis of 3-(benzylamino)pyrazine-2-carboxamide.
N-Benzylpyrazine-2-carboxamide Derivatives: These derivatives have similar structures and exhibit comparable antimicrobial activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit enoyl-ACP reductase makes it a valuable compound in the development of new antimicrobial agents .
Properties
CAS No. |
64344-97-4 |
|---|---|
Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-(benzylamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H12N4O/c13-11(17)10-12(15-7-6-14-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,17)(H,15,16) |
InChI Key |
RCNFNFKXJWIKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CN=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


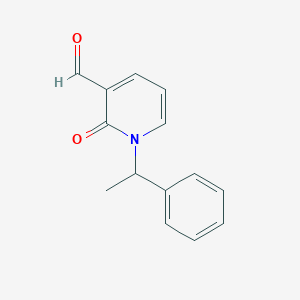
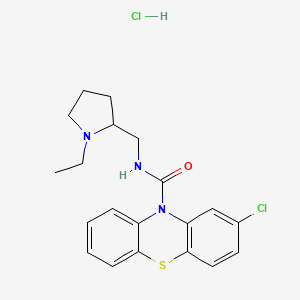
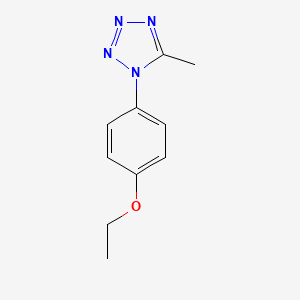
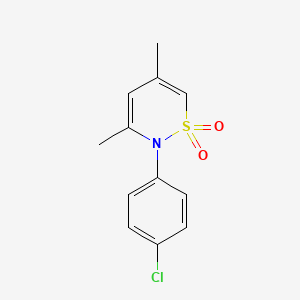

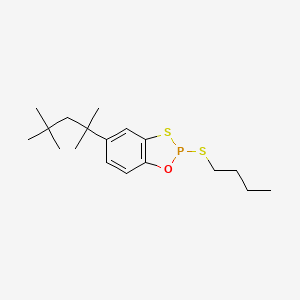
![N-[(2-Methoxy-5-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14487035.png)
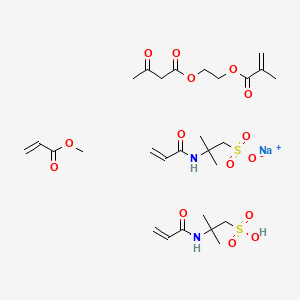
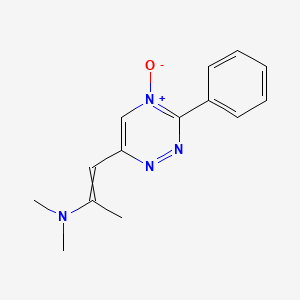
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)

